molecular formula C16H17N3OS B4941809 N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine

N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B4941809
M. Wt: 299.4 g/mol
InChI Key: MRRQRYGIGGGSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine, also known as ETP-46464, is a novel small molecule drug that is currently being studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine involves the inhibition of Bcl-2 activity. Bcl-2 is a protein that is involved in the regulation of apoptosis or programmed cell death. Inhibition of Bcl-2 activity can lead to the death of cancer cells. N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been shown to bind to the BH3 domain of Bcl-2, which is responsible for its anti-apoptotic activity. This binding leads to the inhibition of Bcl-2 activity and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been shown to have biochemical and physiological effects in various cell types. It has been shown to induce apoptosis in cancer cells by inhibiting Bcl-2 activity. It has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells, which can be beneficial in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine in lab experiments is its specificity for Bcl-2 inhibition. This specificity can help in the identification of the role of Bcl-2 in various diseases. However, one of the limitations of using N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine. One direction is the development of more potent and selective Bcl-2 inhibitors. Another direction is the study of the combination of N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine with other drugs for the treatment of cancer. Furthermore, the study of the role of Bcl-2 in other diseases such as neurodegenerative disorders and cardiovascular diseases can also be a future direction for research.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine involves a series of chemical reactions that start with the reaction of 4-ethoxyaniline and 2-bromoacetylthiophene to form 4-ethoxyphenyl-2-thienylmethanone. This intermediate compound is then reacted with ethyl cyanoacetate to form 6-ethyl-4-ethoxyphenyl-2-thienyl-3-oxobut-2-enoate. The final step involves the reaction of this compound with guanidine hydrochloride to form N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine.

Scientific Research Applications

N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a protein called Bcl-2, which is involved in the regulation of apoptosis or programmed cell death. Inhibition of Bcl-2 activity can lead to the death of cancer cells and has been studied as a potential treatment for various types of cancer.

properties

IUPAC Name

N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-3-13-9-14-15(17-10-18-16(14)21-13)19-11-5-7-12(8-6-11)20-4-2/h5-10H,3-4H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRQRYGIGGGSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine

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